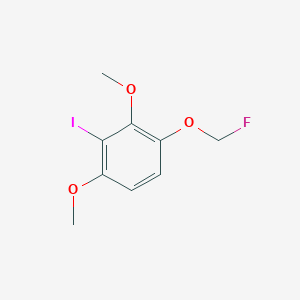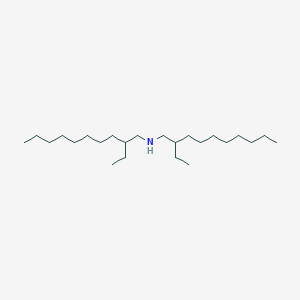
2-ethyl-N-(2-ethyldecyl)decan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(2-ethyldecyl)decan-1-amine is an organic compound belonging to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-ethyldecyl)decan-1-amine typically involves the alkylation of primary amines with long-chain alkyl halides. The reaction is carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-N-(2-ethyldecyl)decan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the substituent used.
Applications De Recherche Scientifique
2-ethyl-N-(2-ethyldecyl)decan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-ethyl-N-(2-ethyldecyl)decan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The long carbon chain allows it to interact with hydrophobic regions of proteins, potentially altering their function. The nitrogen atom can form hydrogen bonds or ionic interactions with other molecules, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethylhexylamine: A shorter chain amine with similar chemical properties.
Decylamine: Another long-chain amine but without the ethyl substituents.
Diethylethanolamine: Contains an additional hydroxyl group, making it more hydrophilic.
Uniqueness
2-ethyl-N-(2-ethyldecyl)decan-1-amine is unique due to its specific structure, which combines a long carbon chain with ethyl substituents. This structure imparts distinct hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Formule moléculaire |
C24H51N |
|---|---|
Poids moléculaire |
353.7 g/mol |
Nom IUPAC |
2-ethyl-N-(2-ethyldecyl)decan-1-amine |
InChI |
InChI=1S/C24H51N/c1-5-9-11-13-15-17-19-23(7-3)21-25-22-24(8-4)20-18-16-14-12-10-6-2/h23-25H,5-22H2,1-4H3 |
Clé InChI |
SESOZKJTEBLAFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CC)CNCC(CC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


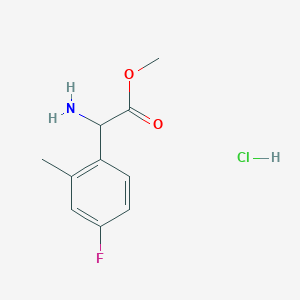
![1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-](/img/structure/B14043876.png)
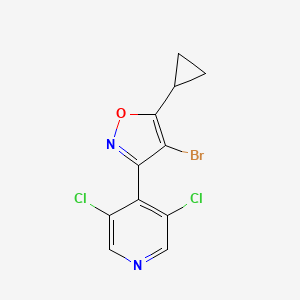


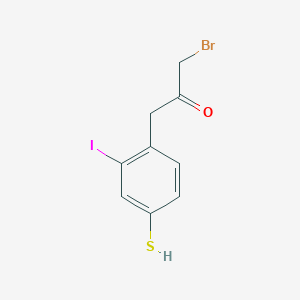
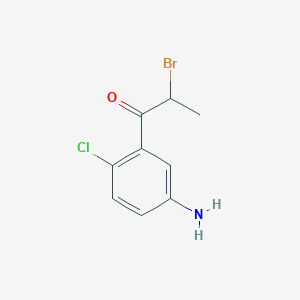
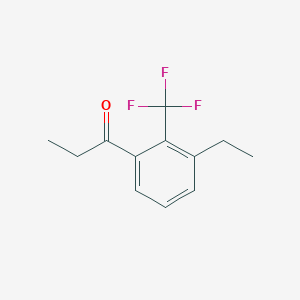
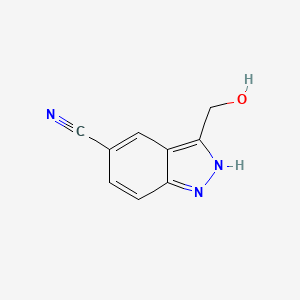
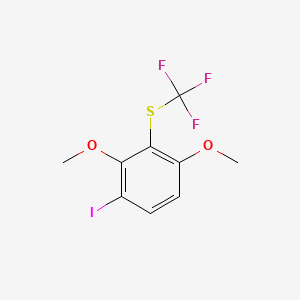

![4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene](/img/structure/B14043940.png)

